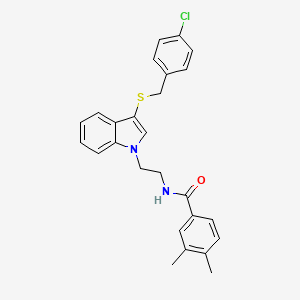
N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups. It has an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. It also contains a thioether group (R-S-R’), where the sulfur atom is bonded to two carbon atoms, and an amide group (CONH2), where a carbonyl group is bonded to an amine .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The indole group could be formed via a Fischer indole synthesis or a Bartoli indole synthesis. The thioether group could be introduced via a nucleophilic substitution reaction with a suitable thiol. The amide group could be formed via a reaction between a carboxylic acid and an amine .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic system. The indole group is aromatic and planar, while the thioether and amide groups could introduce some steric hindrance and affect the overall conformation of the molecule .Chemical Reactions Analysis
This compound could participate in various chemical reactions. The indole group could undergo electrophilic aromatic substitution. The thioether group could be oxidized to a sulfoxide or a sulfone. The amide group could participate in hydrolysis, amidation, or reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide group could result in the formation of hydrogen bonds, affecting its solubility and boiling point .Wissenschaftliche Forschungsanwendungen
Potential Research Applications
Synthetic Pathways and Drug Development
Compounds with complex structures, such as "N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide", often serve as valuable intermediates or final targets in drug discovery. The synthesis of such compounds can provide insights into novel synthetic pathways, potentially offering new methods for constructing complex molecules for therapeutic purposes. For example, the study of synthetic opioids and their binding selectivity suggests a continuous search for compounds with improved efficacy and safety profiles S. Elliott, S. Brandt, Christopher Smith, 2016.
Corrosion Inhibition
Research on compounds with potential inhibitory effects on metal corrosion could lead to applications in materials science and engineering. The study of thiophene Schiff base compounds as corrosion inhibitors indicates the importance of understanding how certain chemical structures interact with metal surfaces D. Daoud, T. Douadi, S. Issaadi, S. Chafaa, 2014.
Biological Activity and Medical Research
Compounds with indole structures are of significant interest in medicinal chemistry due to their presence in many biologically active molecules. Research into compounds acting as allosteric modulators of receptors, for example, highlights the potential for discovering new therapeutic agents Martin R. Price, G. Baillie, A. Thomas, et al., 2005.
Electrochemical and Electrochromic Properties
The study of donor-acceptor type monomers and their polymers in electropolymerization reveals the impact of different acceptor groups on the electrochemical and electrochromic properties of materials. Such research can lead to advancements in optical and electronic device technologies Bin Hu, X. Lv, Jingwei Sun, et al., 2013.
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[2-[3-[(4-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2OS/c1-18-7-10-21(15-19(18)2)26(30)28-13-14-29-16-25(23-5-3-4-6-24(23)29)31-17-20-8-11-22(27)12-9-20/h3-12,15-16H,13-14,17H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFDNCBKSGZHSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

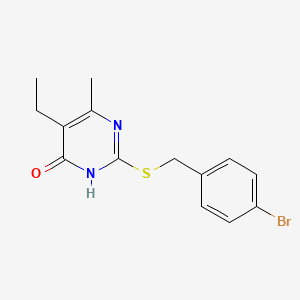
![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2729154.png)
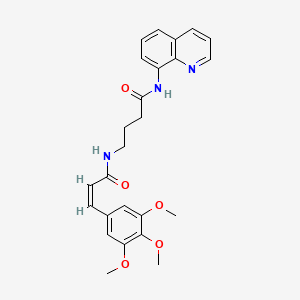

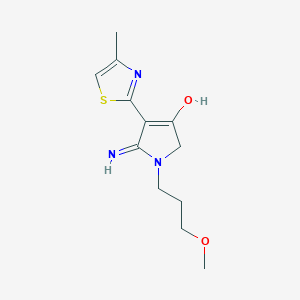
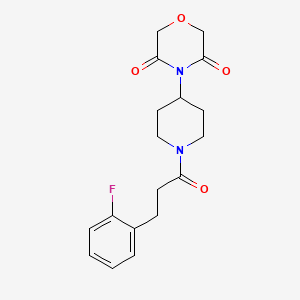
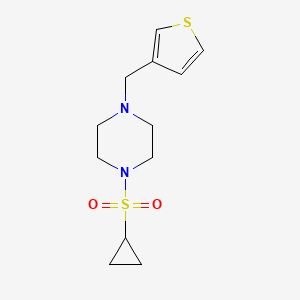
![N'-(2,6-Dimethylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2729164.png)
![(E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2729165.png)
![Benzyl 1-((chlorosulfonyl)methyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2729166.png)
![N-(3,5-dimethylphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2729167.png)
![3-(isopropylsulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2729168.png)
![2,1,3-Benzothiadiazol-5-yl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2729173.png)
